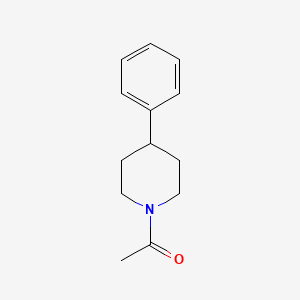

1-(4-Phenylpiperidin-1-yl)ethanone

Vue d'ensemble

Description

“1-(4-Phenylpiperidin-1-yl)ethanone” is a compound that contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

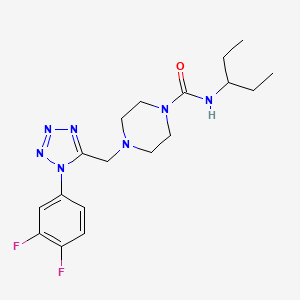

Piperidine derivatives are synthesized by treating the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile for 6 hours . Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Applications De Recherche Scientifique

- Researchers have investigated the potential of 1-(4-Phenylpiperidin-1-yl)ethanone as an anticancer agent. Its structural features make it an interesting candidate for inhibiting tumor growth or metastasis .

- The compound has shown promise in inhibiting viral replication. Scientists have explored its effectiveness against various viruses, including RNA viruses like influenza and coronaviruses .

- 1-(4-Phenylpiperidin-1-yl)ethanone derivatives have been evaluated for their antimalarial activity. These compounds may target specific stages of the Plasmodium life cycle .

- The compound exhibits antibacterial and antifungal properties. Studies explore its efficacy against drug-resistant strains and its potential as a novel antimicrobial agent .

- Investigations have focused on the analgesic and anti-inflammatory effects of 1-(4-Phenylpiperidin-1-yl)ethanone derivatives .

- The piperidine nucleus in this compound suggests possible neuroprotective effects. Researchers study its impact on neurodegenerative diseases, such as Alzheimer’s .

Anticancer Properties

Antiviral Activity

Antimalarial Applications

Antimicrobial Effects

Analgesic and Anti-Inflammatory Potential

Neuroprotective Applications

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity .

Mode of Action

It’s known that similar piperidine-bearing cinnamic acid hybrids have demonstrated significant activity against pseudomonas aeruginosa and escherichia coli strains .

Biochemical Pathways

Similar compounds have been found to inhibit the human fungal candida albicans hsp90 nbd protein via various interactions .

Pharmacokinetics

An in silico admet study indicated that most compounds show favorable drug-like and toxicological properties .

Result of Action

Similar compounds have shown significant antimicrobial activity, suggesting that they may disrupt essential cellular processes in microbial organisms .

Propriétés

IUPAC Name |

1-(4-phenylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSBGWLMCAVDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenylpiperidin-1-yl)ethanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)

![N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2488987.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)